Cas no 2172314-18-8 (4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid)

4-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid is a specialized fluorinated and iodinated building block used in peptide synthesis and medicinal chemistry. Its key structural features include an Fmoc-protected amine group, an iodine substituent for further functionalization, and a carboxylic acid terminus, enabling versatile coupling reactions. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard deprotection conditions and compatibility with orthogonal protecting group strategies. The iodine moiety offers opportunities for late-stage modifications via cross-coupling reactions, enhancing its utility in targeted drug discovery. High purity and well-defined reactivity make it suitable for precision applications in complex molecule assembly.
4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid structure
2172314-18-8 structure
商品名:4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid
CAS番号:2172314-18-8
MF:C27H25IN2O5
メガワット:584.402279615402
CID:6508411
PubChem ID:165809373

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid
    • 2172314-18-8
    • 4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
    • EN300-1511252
    • インチ: 1S/C27H25IN2O5/c1-30(12-6-11-25(31)32)26(33)17-13-18(28)15-19(14-17)29-27(34)35-16-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,13-15,24H,6,11-12,16H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: YUUNPUAMHDWWGH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N(C)CCCC(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 584.08082g/mol
  • どういたいしつりょう: 584.08082g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 95.9Ų

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511252-500mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
500mg
$3233.0 2023-09-27
Enamine
EN300-1511252-0.5g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1511252-250mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1511252-0.1g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1511252-50mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1511252-2500mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511252-0.05g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1511252-2.5g
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1511252-5000mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511252-10000mg
4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]-N-methylformamido}butanoic acid
2172314-18-8
10000mg
$14487.0 2023-09-27

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid 関連文献

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acidに関する追加情報

Introduction to 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic Acid (CAS No. 2172314-18-8)

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172314-18-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical and biological properties. The presence of an iodophenyl moiety, a fluoren-9-ylmethyloxycarbonyl substituent, and a N-methylformamido group makes it a promising candidate for further exploration in drug discovery and development.

The structural complexity of 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid is not merely a matter of academic curiosity but holds practical implications in the design of novel therapeutic agents. The iodophenyl group, for instance, is well-known for its ability to participate in various biochemical interactions, including binding to specific enzymes and receptors. This feature makes it particularly valuable in the development of targeted therapies where precise molecular recognition is crucial.

Moreover, the fluoren-9-ylmethyloxycarbonyl moiety introduces a layer of stability and solubility characteristics that can enhance the pharmacokinetic properties of the compound. This is an essential consideration in drug development, as poor solubility or stability can significantly limit the efficacy and bioavailability of a potential therapeutic agent. The combination of these structural elements suggests that 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid may exhibit unique pharmacological profiles that could be exploited in the treatment of various diseases.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative disorders. The structural features of 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid align well with this trend, as it contains multiple sites that could interact with biological targets involved in these conditions. For example, the iodophenyl group has been shown to interact with tyrosine kinase receptors, which are frequently overexpressed in cancer cells. Additionally, the fluoren-9-ylmethyloxycarbonyl substituent may contribute to the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.

One of the most compelling aspects of this compound is its potential as a tool for biochemical research. The presence of multiple reactive sites allows researchers to investigate various aspects of molecular recognition and interaction mechanisms. For instance, the N-methylformamido group can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties. This flexibility is invaluable in medicinal chemistry, where iterative design and optimization are often required to develop lead compounds into viable drugs.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. Molecules like 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid represent a rich source of inspiration for chemists and biologists working on next-generation therapeutics. By leveraging computational methods and high-throughput screening technologies, researchers can rapidly assess the biological activity of such compounds and identify promising candidates for further development.

Recent advances in synthetic chemistry have also made it possible to produce complex molecules like 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-methylformamido}butanoic acid with high precision and yield. These techniques have enabled the efficient synthesis of analogues with modified functional groups, allowing for detailed structure-function relationship studies. Such studies are critical for understanding how changes at the molecular level translate into differences in biological activity, providing valuable insights for drug design.

The potential applications of 4-{1-3-(({(9H-fluorenin 0 -y lmethoxy carb on y l }a min o ) - 5 - i o do phen y l - N - m eth y lfor m am ido }b u tano ic ac id) extend beyond traditional therapeutic areas. For example, its unique structural features make it an attractive candidate for developing imaging agents used in diagnostic procedures. The ability to label such compounds with radioactive isotopes or fluorescent dyes could enable researchers to visualize biological processes at the molecular level with high resolution.

In conclusion,4-{1 - 3 - ( { ( 9 H - f lu o re n - 9 - y lm e th o x y carb on y l }a min o ) - 5 - i o do phen y l - N - m eth y lfor m am ido }b u tano ic ac id) (CAS No. 2172314 18 8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its complex structure, characterized by functional groups such as fluorenin 0 ylmethoxy carb on y l, i o do phen y l, and N - m eth y lfor m am ido, positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound will likely play an increasingly important role in advancing medical science.

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